octahydro-1H-quinolizin-1-one
Overview
Description
Octahydro-1H-quinolizin-1-one is a chemical compound with the molecular formula C9H15NO . It is a natural product found in certain organisms .
Molecular Structure Analysis
The molecular structure of octahydro-1H-quinolizin-1-one is characterized by a quinolizine core, which is a type of heterocyclic compound. The InChI code for this compound is 1S/C9H15NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8H,1-7H2 .
Scientific Research Applications
Analgesic Activity
Specific Scientific Field
Comprehensive Summary of the Application
Octahydro-1H-quinolizin-1-one has been used in the synthesis of 1-[(1,2,3-triazol-1-yl)methyl]quinolizines based on the alkaloid lupinine . These compounds have shown promising analgesic activity .
Methods of Application or Experimental Procedures
The quinolizine backbone of the alkaloid lupinine was modified by introducing substituted 1,2,3-triazole . Lupinyl azide was formed when NaN3 acted upon the product of the reaction of lupinine with methanesulfonyl chloride . This lupinyl azide, in the reaction with terminal alkynes in the presence of aqueous CuSO4 and sodium ascorbate, forms the corresponding (1S,9aR)-1-[(1,2,3-triazol-1-yl)-methyl]octahydro-1H-quinolizines with various substituents at the C-4 position of the triazole ring .
Results or Outcomes Obtained
1-[(1,2,3-Triazol-1-yl)methyl]octahydroquinolizines containing a hydroxymethyl or 2-hydroxypropan-2-yl substituent at the C-4 position of the triazole ring exhibit pronounced analgesic activity .
C–H Functionalization
Specific Scientific Field
Materials Chemistry and Pharmacology
Comprehensive Summary of the Application
Octahydro-1H-quinolizin-1-one has been used in the synthesis of quinoxalin-2(1H)-ones . These compounds have attracted great interest due to their wide applications in pharmaceutical and materials fields, especially in recyclable heterogeneous catalytic reactions for direct C–H functionalisation .
Methods of Application or Experimental Procedures
The quinoxalin-2(1H)-ones are synthesized by heterogeneous catalytic reactions . The reactions involve different types of catalytic materials such as graphitic phase carbon nitride, MOF, COF, ion exchange resin, piezoelectric materials, and microsphere catalysis .
Results or Outcomes Obtained
The heterogeneous catalytic reactions of quinoxalin-2(1H)-ones have led to the construction of C-B/Si/P/R F /X/Se bonds . The reactions have also enriched heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials .
Safety And Hazards
properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydroquinolizin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYWKHHNKKNNFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(=O)C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70484676 | |
Record name | Hexahydro-2H-quinolizin-1(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70484676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
octahydro-1H-quinolizin-1-one | |
CAS RN |
10447-21-9 | |
Record name | Hexahydro-2H-quinolizin-1(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70484676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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